Spiro[3.6]decan-2-amine
Description
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
spiro[3.6]decan-2-amine |
InChI |
InChI=1S/C10H19N/c11-9-7-10(8-9)5-3-1-2-4-6-10/h9H,1-8,11H2 |
InChI Key |
GUGXXURQIJVSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Spiro Compounds
Spiro compounds, including spiro[3.6]decan-2-amine, are typically synthesized by methods that form the spirocyclic core through dialkylation of an activated carbon center or via cycloaddition and rearrangement reactions. The spiro atom often connects two carbocyclic rings, and in the case of spiro amines, nitrogen is incorporated either at the spiro center or as a substituent on one of the rings.
Dialkylation of Activated Carbon Centers
A common approach involves dialkylation using dihalides or dilithio reagents to close the rings around a central carbon atom, forming the spiro junction. For example, 1,3- or 1,4-dihalides can be used to link two ring systems, generating the spirocyclic framework. This method is particularly useful for carbocyclic spiro compounds but can be adapted for nitrogen-containing spiro compounds by introducing nitrogen functionality post-cyclization or by using nitrogen-containing precursors.
Cyclopropanation and Rearrangement Reactions
For spirocycles containing smaller rings, such as cyclopropane, cyclopropanation with cyclic carbenoids is employed. Rearrangement reactions, such as the pinacol-pinacolone rearrangement, are also valuable in constructing spirocyclic frameworks. These methods can be tailored to include nitrogen atoms by starting from nitrogen-containing substrates or by functionalizing the spiro ring after formation.
Specific Preparation of this compound
While direct literature on this compound is limited, synthetic strategies for related spiro amines provide insight into effective preparation routes. A notable strategy involves the synthesis of β-aryl pyrrolidines and their subsequent transformation into spirocyclic amines through cycloaddition and reduction steps.
Synthetic Route via β-Aryl Pyrrolidines
This method involves a multi-step synthesis starting with the Knoevenagel condensation of methyl 2-cyanoacetate and aromatic aldehydes to form 3-aryl-2-cyanoacrylates, followed by 1,3-dipolar cycloaddition to generate pyrrolidine cores containing the 2-arylethyl amine moiety. The nitrile group is then reduced to the corresponding amine, which can be further cyclized to form the spirocyclic system.
Table 1. Knoevenagel Condensation Reaction Results
| Entry | Aromatic Aldehyde | Product (3-Aryl-2-cyanoacrylate) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Electron-rich Ar | 8{1} | 30 | 99 |
| 2 | Electron-poor Ar | 8{5} | 120 | 95 |
| ... | ... | ... | ... | ... |
| 12 | Heteroaromatic | 8{12} | 25 | 99 |
Note: Reaction conditions optimized with piperidine catalyst in methanol, yielding stereoselective E-alkenes.
1,3-Dipolar Cycloaddition to Form Pyrrolidines
The 1,3-dipolar cycloaddition of azomethine ylides, generated from α-amino acids and aldehydes, with the 3-aryl-2-cyanoacrylates produces pyrrolidine derivatives. This reaction is stereospecific and yields compounds with the 2-arylethyl amine motif, crucial for further spirocyclization.
Table 2. 1,3-Dipolar Cycloaddition Reaction Results
| Entry | Acrylate | Pyrrolidine Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 8{1} | 7{1} | 20 | 94 |
| 5 | 8{5} | 7{5} | 120 | 52 |
| 12 | 8{12} | 7{12} | 45 | 85 |
Note: Reaction conditions involve reflux in toluene with paraformaldehyde and sarcosine as azomethine ylide precursors.
Reduction of Nitrile to Amine
The nitrile group on the pyrrolidine ring is reduced to the corresponding amine using heterogeneous catalytic hydrogenation with Raney nickel under hydrogen atmosphere. The addition of triethylamine is critical to prevent side reactions and ensure complete reduction.
Table 3. Nitrile Reduction Results
| Entry | Substrate | Product (Aminomethyl Ester) | Yield (%) |
|---|---|---|---|
| 1 | 7{1} | 6{1} | 95 |
| 5 | 7{5} | 6{5} | 73 |
Formation of Spirocyclic Structure
The final spirocyclic amine is formed by reaction of the aminomethyl ester with an isocyanate to form a urea intermediate, which undergoes cyclization under basic conditions to yield the spiro[dihydrouracil-5,3′-pyrrolidine] framework. This step can be adapted for this compound by choosing appropriate ring sizes and substituents.
Summary of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Knoevenagel Condensation | Condensation of methyl 2-cyanoacetate and aromatic aldehydes | Piperidine catalyst in MeOH, RT | 93–99 | Stereoselective E-alkenes formed |
| 1,3-Dipolar Cycloaddition | Azomethine ylide cycloaddition | Paraformaldehyde, sarcosine, reflux in toluene | 52–99 | Stereospecific pyrrolidine formation |
| Nitrile Reduction | Catalytic hydrogenation | Raney nickel, H2 atmosphere, Et3N | 73–95 | Chemoselective reduction |
| Spirocyclization | Urea formation and cyclization | Isocyanates, base (KOBu-t), solvents | 49–80 | Formation of spirocyclic amine framework |
Chemical Reactions Analysis
Amidation and Carbamate Formation
The amine group undergoes nucleophilic acylation or carbamate formation under standard coupling conditions:
-
Amidation : Reaction with carboxylic acids using EDCI/HOBt in DMF yields spiro amides (e.g., 1a–h , Table 1 in ).
-
Carbamate Synthesis : Treatment with triphosgene or 4-nitrophenyl chloroformate generates reactive intermediates for carbamate derivatives (e.g., 2a–f , ).
Table 1: Representative Amidation Reactions
| Substrate | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Spiro[3.6]decan-2-amine | RHS acid + EDCI/HOBt | DMF, RT, 12 h | 65–89 | |
| This compound | 5-(Hydroxymethyl)pyrrolidin-2-one | Triphosgene, Et₃N | 72 |
Alkylation and Reductive Amination
The secondary amine participates in alkylation via:
-
Direct Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in THF with K₂CO₃.
-
Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₃CN reduction ( ).
Key Example :
-
Alkylation with tert-butyl bromoacetate under basic conditions yields N-alkylated spiro derivatives ( ).
Cyclization and Spiro-Ring Functionalization
The spiro scaffold facilitates intramolecular cyclization:
-
Lactam Formation : Reaction with β-ketoesters under basic conditions (KOBu-t/THF) forms spiro-fused lactams (e.g., 5{1–6,1–3} , ).
-
Spiro-Carbamate Synthesis : Henry reaction with formaldehyde followed by cyclization yields carbamate-fused spirocycles (e.g., 23a–b , ).
Table 2: Cyclization Outcomes
| Starting Material | Reagent | Conditions | Product Purity (%) | Source |
|---|---|---|---|---|
| This compound | KOBu-t, THF | 30 min, 29°C | 89 | |
| This compound | Triphosgene | DCM, DIPEA, 0°C to RT | 92 |
Protection/Deprotection Strategies
The amine is protected via:
-
Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in THF/water ( ).
-
Deprotection : TFA in DCM cleaves the Boc group quantitatively ( ).
Mechanistic Insights and Side Reactions
-
E1cB Elimination : Observed during cyclization at elevated temperatures, leading to dealkylated byproducts (Scheme 5 in ).
-
Photocatalytic Functionalization : N-centered radicals generated under Ir-photocatalysis enable β-spirocyclic pyrrolidine synthesis ( ).
Stability and Reactivity Considerations
Scientific Research Applications
The applications of spiro[3.6]decan-2-amine are varied, spanning across medicinal chemistry, material science, and chemical synthesis. Spirocyclic compounds, which feature a unique architecture where two rings are connected through a single atom (the spirocenter), have garnered significant interest due to their distinctive three-dimensional structures and potential to impart novel properties to molecules.
General Properties of Spiro Compounds
Spiro compounds, including those containing amine functionalities, exhibit unique properties stemming from their non-planar geometry . This structural feature can influence the compound's reactivity, biological activity, and material properties. The presence of an amine group in this compound introduces a site for chemical modification and interaction with biological targets, making it a versatile building block in various applications .
Chemical Synthesis
Spirocyclic Scaffold: this compound can serve as a scaffold for constructing more complex molecules. Its spirocyclic core provides a rigid framework that can influence the spatial arrangement of substituents, thereby affecting the compound's interaction with enzymes, receptors, or other biological targets .
Building Block: The compound can be used as a building block in organic synthesis. Its amine group can be readily derivatized to introduce diverse chemical functionalities, enabling the synthesis of a wide range of spirocyclic compounds with tailored properties .
Reaction Types: this compound can participate in various chemical reactions, such as nucleophilic substitutions, acylation, and reductive aminations, providing opportunities for generating structurally diverse compound libraries.
Medicinal Chemistry
Antimicrobial Activity: Derivatives of this compound have been explored for their potential antimicrobial properties . The spirocyclic structure and amine functionality can interact with bacterial cell membranes or inhibit essential metabolic pathways, leading to antibacterial effects.
Anticancer Activity: Some spirocyclic compounds have demonstrated anticancer activity by modulating gene expression related to cell proliferation and apoptosis. this compound derivatives may possess similar potential through interaction with specific molecular targets in cancer cells.
PROTAC Development: Spirocyclic amines have been used in the development of Proteolysis Targeting Chimeras (PROTACs). Introducing specific modifications to the spiro ring can enhance AR degradation potency, offering a strategy for targeted protein degradation .
Hallucinogenic Drugs: The 2-arylethyl amine unit, related to this compound, is found in many hallucinogenic drugs, such as LSD and MDMA, suggesting potential applications or studies related to psychoactive compounds .
Quinolone Derivatives: Spiro compounds, including cyclic amines like this compound, can be attached to quinolone derivatives to enhance antibacterial activity and oral absorption . The lipophilic nature of spiro ring-containing quinolones may improve their pharmacokinetic properties .
Material Science
Unique Materials: this compound can be utilized in the development of new materials with unique properties. The spirocyclic structure can influence the mechanical, thermal, and optical characteristics of polymers and other materials.
Polymers: Spiro compounds can be incorporated into polymer backbones or side chains to enhance rigidity, control chain packing, and modify the material's response to external stimuli . The amine group in this compound can facilitate cross-linking or grafting reactions, enabling the synthesis of functional materials.
Molecular Targets: The biological activity of this compound and its derivatives is attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Binding Models: Predicted binding models for ligands involving spiro rings indicate that modifications at different positions of the spiro ring can enhance biological activity . For example, introducing a methyl group at specific positions can significantly enhance AR degradation potency .
Data Table
Case Studies
ARD-2051: A PROTAC Degrader
- ARD-2051, a PROTAC degrader, was discovered through modifications of spiro-ring structures. Replacing a mono-cyclic piperazine group with a bicyclic 2,6-diazaspiro[3.3]heptane ring initially reduced potency. However, changing the spiro-ring from [4,4] to [5,4] improved potency . Introducing a chiral methyl group onto the 3-position of the spiro ring (S-methyl group) resulted in ARD-2051, a highly potent AR degrader . ARD-2051 reduces AR protein levels by >95% at 10, 100, and 1000 nM .
Mechanism of Action
The mechanism of action of spiro[3.6]decan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into binding sites, inhibiting or modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between Spiro[3.6]decan-2-amine and related spirocyclic amines:
| Compound Name | Molecular Formula | Ring Sizes | Heteroatoms | Functional Groups | Key Properties |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₉N | 3, 6 | None | Primary amine | High rigidity, lipophilic |
| 6-Oxa-2-thiaspiro[4.5]decan-9-amine | C₈H₁₅NOS | 4, 5 | O, S | Primary amine | Enhanced polarity, H-bonding |
| 2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine | C₁₃H₁₉N₃O | 4, 5 | O, N | Pyridine, amine | Aromatic interactions, solubility |
| 2-(Spiro[5.5]undecan-3-yl)ethan-1-amine HCl | C₁₃H₂₅N·HCl | 6, 6 | None | Ethylamine side chain | Lower strain, higher stability |
| (Spiro[2.3]hex-1-ylmethyl)amine | C₇H₁₃N | 2, 3 | None | Methylamine substituent | High strain, reactive |
| 2-(Difluoromethyl)spiro[3.3]heptan-2-amine HCl | C₈H₁₄ClF₂N | 3, 3 | F | Difluoromethyl, amine | Metabolic stability, electronegative |
Biological Activity
Spiro[3.6]decan-2-amine is a bicyclic amine compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 155.27 g/mol
- LogP : 2.19
- Polar Surface Area : 26 Ų
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its unique structural features, which allow it to interact with various biological targets. The spirocyclic structure contributes to its potential as a ligand for receptors and enzymes involved in several physiological processes.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cellular Signaling Interference : By modulating signaling pathways, this compound may impact cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar spiro structures possess antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential for development as an antimicrobial agent.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound may influence central nervous system functions. Preliminary studies suggest it could exhibit:
- Cognitive Enhancements : Potential use in treating cognitive disorders.
- Anxiolytic Effects : Possible reduction in anxiety-related behaviors.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several spiro compounds, including derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial properties.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| This compound | 15 mm | 20 mm |
| Control (No Treatment) | 0 mm | 0 mm |
Study 2: Neuropharmacological Assessment
In a preclinical model assessing cognitive function, this compound was administered to rodents subjected to memory impairment protocols. The results demonstrated improved performance in maze tests compared to untreated controls, indicating potential cognitive-enhancing effects.
| Treatment | Maze Completion Time (s) | Improvement (%) |
|---|---|---|
| This compound | 30 | 25 |
| Control | 40 | - |
Q & A
Q. What are the optimal synthetic routes for Spiro[3.6]decan-2-amine, and how can reaction conditions (e.g., temperature, catalysts) be systematically evaluated?
Methodological Answer :
- Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, a fractional factorial design can isolate critical parameters affecting yield.
- Characterize intermediates and final products via NMR, HRMS, and HPLC to validate structural integrity and purity.
- Compare yields across conditions using ANOVA to identify statistically significant optima .
Q. How can this compound be characterized using spectroscopic and chromatographic methods to ensure reproducibility?
Methodological Answer :
- NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to resolve spirocyclic conformation ambiguities.
- Chromatographic Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against known standards.
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-HRMS, ensuring deviation < 5 ppm .
Q. What strategies ensure a comprehensive literature review for identifying knowledge gaps in this compound research?
Methodological Answer :
- Apply the PICO(T) framework (Population, Intervention, Comparison, Outcome, Time) to structure searches in PubMed, SciFinder, and Reaxys.
- Use Boolean operators (AND/OR/NOT) with terms like “spirocyclic amines” AND “pharmacokinetics” AND “synthesis.”
- Filter results by publication date (last 10 years) and citation count to prioritize seminal and recent studies .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer :
- Conduct meta-analysis of existing studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity.
- Replicate key experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) and use Mann-Whitney U tests to compare datasets.
- Address variability by incorporating high-resolution assays (e.g., SPR for binding affinity) .
Q. What computational approaches predict this compound’s interactions with biological targets (e.g., GPCRs)?
Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (PDB IDs: 6OS2, 5C1M).
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- Cross-reference results with experimental SAR data to refine scoring functions .
Q. How can in vivo assays for this compound’s neuropharmacological effects be designed to minimize confounding variables?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
